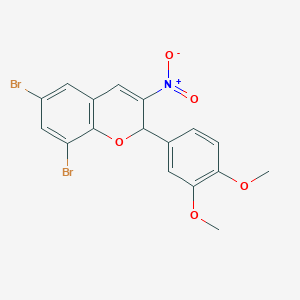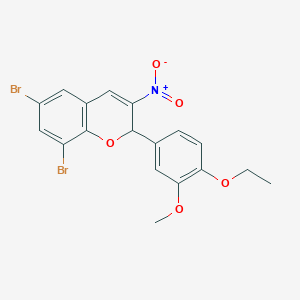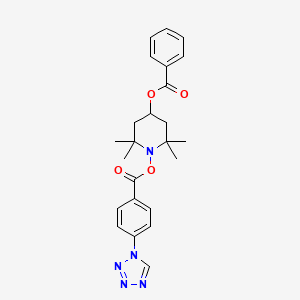![molecular formula C20H27Cl2NO3S B4295624 (Adamantanylpropyl)[(3,4-dichloro-2-methoxyphenyl)sulfonyl]amine](/img/structure/B4295624.png)
(Adamantanylpropyl)[(3,4-dichloro-2-methoxyphenyl)sulfonyl]amine
Vue d'ensemble
Description
(Adamantanylpropyl)[(3,4-dichloro-2-methoxyphenyl)sulfonyl]amine is a complex organic compound that features an adamantane core, which is a tricyclic hydrocarbon known for its stability and rigidity
Mécanisme D'action
Orientations Futures
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Adamantanylpropyl)[(3,4-dichloro-2-methoxyphenyl)sulfonyl]amine typically involves multiple steps, starting with the preparation of the adamantane derivative. One common method involves the alkylation of adamantane with propylene in the presence of acid catalysts to form 1-(1-adamantyl)propane . This intermediate is then subjected to further reactions to introduce the sulfonamide group and the dichloro-methoxybenzene moiety.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
(Adamantanylpropyl)[(3,4-dichloro-2-methoxyphenyl)sulfonyl]amine can undergo various chemical reactions, including:
Oxidation: The adamantane core can be oxidized under specific conditions to introduce functional groups.
Reduction: Reduction reactions can modify the sulfonamide group or other substituents.
Substitution: Halogen atoms in the benzene ring can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the benzene ring.
Applications De Recherche Scientifique
(Adamantanylpropyl)[(3,4-dichloro-2-methoxyphenyl)sulfonyl]amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in designing compounds with enhanced stability and bioavailability.
Comparaison Avec Des Composés Similaires
Similar Compounds
Amantadine: An antiviral and antiparkinsonian drug with a similar adamantane core.
Memantine: Used in the treatment of Alzheimer’s disease, also featuring an adamantane structure.
Rimantadine: Another antiviral drug with structural similarities to adamantane derivatives.
Uniqueness
(Adamantanylpropyl)[(3,4-dichloro-2-methoxyphenyl)sulfonyl]amine is unique due to its combination of the adamantane core with a dichloro-methoxybenzene moiety and a sulfonamide group. This unique structure imparts specific chemical and biological properties that differentiate it from other adamantane derivatives.
Propriétés
IUPAC Name |
N-[1-(1-adamantyl)propyl]-3,4-dichloro-2-methoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27Cl2NO3S/c1-3-17(20-9-12-6-13(10-20)8-14(7-12)11-20)23-27(24,25)16-5-4-15(21)18(22)19(16)26-2/h4-5,12-14,17,23H,3,6-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYMXZBIYXVRKNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C12CC3CC(C1)CC(C3)C2)NS(=O)(=O)C4=C(C(=C(C=C4)Cl)Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27Cl2NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![METHYL 2-{[6-NITRO-3-(1,3-OXATHIOLAN-2-YL)-1-PHENYL-1H-INDAZOL-4-YL]SULFANYL}ACETATE](/img/structure/B4295542.png)
![METHYL 2-{[3-(1,3-DIOXOLAN-2-YL)-6-NITRO-1-PHENYL-1H-INDAZOL-4-YL]SULFANYL}ACETATE](/img/structure/B4295550.png)

![2,4-DICHLOROPHENYL N-({4-[CHLORO(DIFLUORO)METHOXY]ANILINO}CARBONYL)SULFAMATE](/img/structure/B4295564.png)

![2,2,6,6-TETRAMETHYL-4-{[(4-METHYLPHENYL)SULFONYL]OXY}PIPERIDINO 2-FUROATE](/img/structure/B4295585.png)

![4-[4-(ADAMANTAN-1-YL)PIPERAZIN-1-YL]-6-(PIPERIDIN-1-YL)-N-[4-(TRIFLUOROMETHOXY)PHENYL]-1,3,5-TRIAZIN-2-AMINE](/img/structure/B4295599.png)
![N-[4-[4-(1-ADAMANTYL)PIPERAZINO]-6-(4-METHYLPIPERAZINO)-1,3,5-TRIAZIN-2-YL]-N-[4-(TRIFLUOROMETHOXY)PHENYL]AMINE](/img/structure/B4295607.png)
![N2-[2-(ADAMANTAN-1-YLOXY)ETHYL]-N4-BUTYL-6-(2,2,2-TRIFLUOROETHOXY)-1,3,5-TRIAZINE-2,4-DIAMINE](/img/structure/B4295609.png)
![2-{[4-isopropyl-6-(trifluoromethyl)pyrimidin-2-yl]thio}-6,8-dioxabicyclo[3.2.1]octan-4-one](/img/structure/B4295616.png)
![2-{[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]thio}-6,8-dioxabicyclo[3.2.1]octan-4-one](/img/structure/B4295618.png)
![N-[1-(adamantan-1-yl)propyl]-4-chloro-3-nitrobenzene-1-sulfonamide](/img/structure/B4295621.png)
![N-[1-(ADAMANTAN-1-YL)PROPYL]-4-ETHOXYNAPHTHALENE-1-SULFONAMIDE](/img/structure/B4295626.png)
